N-(3,4-dimethylphenyl)-2-(6-(4-methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)acetamide
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Overview
Description
N-(3,4-DIMETHYLPHENYL)-2-[6-(4-METHOXYPHENYL)IMIDAZO[2,1-B][1,3]THIAZOL-3-YL]ACETAMIDE is a synthetic organic compound that belongs to the class of imidazothiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-DIMETHYLPHENYL)-2-[6-(4-METHOXYPHENYL)IMIDAZO[2,1-B][1,3]THIAZOL-3-YL]ACETAMIDE typically involves the following steps:
Formation of the Imidazothiazole Core: This can be achieved by the cyclization of appropriate thioamide and α-haloketone precursors under basic conditions.
Substitution Reactions:
Acetylation: The final step involves the acetylation of the intermediate compound to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimization of the reaction conditions to maximize yield and purity. This may include the use of high-throughput synthesis techniques and advanced purification methods such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-DIMETHYLPHENYL)-2-[6-(4-METHOXYPHENYL)IMIDAZO[2,1-B][1,3]THIAZOL-3-YL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thioethers or amines.
Substitution: Electrophilic or nucleophilic substitution reactions can modify the aromatic rings or the imidazothiazole core.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Halogenating agents, nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thioethers or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes and interactions.
Medicine: Potential therapeutic agent for the treatment of diseases due to its biological activity.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(3,4-DIMETHYLPHENYL)-2-[6-(4-METHOXYPHENYL)IMIDAZO[2,1-B][1,3]THIAZOL-3-YL]ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways and targets would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N-(3,4-DIMETHYLPHENYL)-2-[6-(4-HYDROXYPHENYL)IMIDAZO[2,1-B][1,3]THIAZOL-3-YL]ACETAMIDE
- N-(3,4-DIMETHYLPHENYL)-2-[6-(4-CHLOROPHENYL)IMIDAZO[2,1-B][1,3]THIAZOL-3-YL]ACETAMIDE
Uniqueness
N-(3,4-DIMETHYLPHENYL)-2-[6-(4-METHOXYPHENYL)IMIDAZO[2,1-B][1,3]THIAZOL-3-YL]ACETAMIDE is unique due to the presence of both 3,4-dimethylphenyl and 4-methoxyphenyl groups, which may confer distinct biological activities and chemical properties compared to its analogs.
Properties
Molecular Formula |
C22H21N3O2S |
---|---|
Molecular Weight |
391.5 g/mol |
IUPAC Name |
N-(3,4-dimethylphenyl)-2-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide |
InChI |
InChI=1S/C22H21N3O2S/c1-14-4-7-17(10-15(14)2)23-21(26)11-18-13-28-22-24-20(12-25(18)22)16-5-8-19(27-3)9-6-16/h4-10,12-13H,11H2,1-3H3,(H,23,26) |
InChI Key |
ADEHANLDLJSTKB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CC2=CSC3=NC(=CN23)C4=CC=C(C=C4)OC)C |
Origin of Product |
United States |
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